molecular formula C17H19N B1329939 Tametraline CAS No. 52795-02-5

Tametraline

Cat. No. B1329939
CAS RN: 52795-02-5
M. Wt: 237.34 g/mol
InChI Key: NVXPZMLRGBVYQV-WMLDXEAASA-N
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Description

Tametraline is a norepinephrine-dopamine reuptake inhibitor . It is the parent of a series of chemical compounds investigated at Pfizer that eventually led to the development of sertraline .


Synthesis Analysis

Tametraline was synthesized by Pfizer and was found to be a potent NE and DA reuptake inhibitor in animal studies . The addition of chlorine atoms at C-3 and C-4 to the structure of tametraline resulted in a substantial enhancement of blocking activity of 5-HT uptake .


Molecular Structure Analysis

The molecular formula of Tametraline is C17H19N . Its average mass is 237.339 Da and its monoisotopic mass is 237.151749 Da .

Scientific Research Applications

1. Tametraline as a Potential Therapeutic Agent

Tametraline, a naphthalenamine derivative, primarily functions by inhibiting the presynaptic reuptake of serotonin from the synaptic cleft. It is recognized for its use in treating major depressive disorder and is also approved for managing panic disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. The drug is absorbed slowly following oral administration and undergoes extensive first-pass oxidation to form N-desmethyl-sertraline, a weakly active metabolite. The elimination half-life of tametraline ranges from 22 to 36 hours, with once-daily administration proving therapeutically effective. Steady-state plasma concentrations vary widely among patients receiving usual antidepressant dosages. However, correlations between tametraline plasma concentrations and therapeutic or adverse effects are not well-established, which limits the justification for therapeutic drug monitoring. The drug has minimal inhibitory effects on major cytochrome P450 enzymes, resulting in few clinically significant drug-drug interactions. Its tolerability in therapeutic dosages and relative safety in overdosage are also noted (Vane, Liston, & Markowitz, 2002).

2. Tametraline in Leishmaniasis Treatment

A study evaluated the efficacy of oral therapy with tametraline against Leishmania donovani, the causative agent of visceral leishmaniasis (VL). Tametraline demonstrated significant killing activity against both L. donovani promastigotes and intracellular amastigotes, with inhibitory concentrations indicating its potency. The drug also effectively eliminated splenic and liver parasite loads in infected BALB/c mice through oral therapy. A noted decrease in cytoplasmic ATP levels and oxygen consumption rate in treated promastigotes suggests an apoptosis mode of cell death in the treated parasites. This positions tametraline as a promising pharmacological tool for the oral treatment of VL (Palit & Ali, 2008).

3. Tametraline's Neuroprotective Effects

Tametraline has shown neuroprotective effects in a rat model of reversible middle cerebral artery occlusion (rMCAo). It inhibits the release of excitatory amino acids and nitric oxide synthase activity, reducing ischemia-induced production of nitrotyrosine, a marker of peroxynitrite production. Tametraline's inhibition of Ca2+/calmodulin-dependent NOS and the derived peroxynitrite production in transient focal cerebral ischemia indicates a potential mechanism for its neuroprotective effect following rMCAo (Osuka et al., 2001).

properties

IUPAC Name

(1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3/t14-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXPZMLRGBVYQV-WMLDXEAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200774
Record name Tametraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tametraline

CAS RN

52795-02-5
Record name Tametraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52795-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tametraline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052795025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tametraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAMETRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/440C8K5Y5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
BK Koe, LA Lebel, CB Fox… - Drug development …, 1992 - Wiley Online Library
… ]CP-96,501 in the rat brain or guinea pig brain uptake system results in accumulation of radioactivity in the membranes, which is not sensitive to inhibition by either sertraline, tametraline…
Number of citations: 22 onlinelibrary.wiley.com
DW Robertson, ND Jones… - Journal of medicinal …, 1988 - ACS Publications
… From the structural resemblance of tametraline with desipramine, these workers … Since there is a close three-dimensional structural relationship among 6, tametraline, and fluoxetine, …
Number of citations: 103 pubs.acs.org
R Kalshetti, V Venkataramasubramanian, S Kamble… - Tetrahedron …, 2016 - Elsevier
… The retrosynthetic analysis of both (+)-sertraline and (+)-tametraline shows that imine 6 can be a common starting material. The intramolecular Friedel–Crafts’ cyclization of olefin 4 can …
Number of citations: 3 www.sciencedirect.com
LA Lebel, JT Nowakowski, JE Macor… - Drug Development …, 1994 - Wiley Online Library
… that the flexibility of these tryptamine molecules allows the superimposition of the phenyl ring and amino group of the side chain with the corresponding moieties of tametraline, a known …
Number of citations: 13 onlinelibrary.wiley.com
Z Szoke-Kovacs, C More, R Szoke-Kovacs… - …, 2020 - researchgate.net
… Its development started with the derivation of the lead compound tametraline (a norepinephrine reuptake inhibitor, Figure 4). Sertraline is a weak base (pKa=9.16) naphthylamine …
Number of citations: 16 www.researchgate.net
RW Fuller, DT Wong… - Medicinal research …, 1991 - Wiley Online Library
… In the trans-lR,4S series, the unsubstituted compound tametraline is a potent, selective norepinephrine uptake inhibitor (IG0 = 18 nM; 50-fold Selectivity versus serotonin uptake). In the …
Number of citations: 234 onlinelibrary.wiley.com
WM Welch - Advances in Medicinal Chemistry, 1995 - Elsevier
… naphthalene II (tametraline) 27 was identified as being a structurally novel NE uptake blocker with … 3 Tametraline could be positioned in such a way that the aromatic ring attached to the …
Number of citations: 19 www.sciencedirect.com
I Lucki - Neuropsychopharmacology, 2016 - nature.com
… In the late 1970s, Ken began working with Willard Welch on a series of tametraline derivatives that were monoamine reuptake inhibitors. Ken had a central role in identifying one …
Number of citations: 5 www.nature.com
BK KOE, A WEISSMAN, WM WELCH, RG BROWNE - 1983 - Citeseer
Sertraline [1 S, 4S-N-methyl4-(3, 4-dichlorophenyl)-1, 2, 3, 4-tetrahydro-1-naphthylamine] was found to be a highly selective and potent competitive inhibitor of synaptosomal serotonin …
Number of citations: 2 citeseerx.ist.psu.edu
B Özgeriş, Y Akbaba, Ö Özdemir, H Türkez… - Archives of Medical …, 2017 - Elsevier
Background and Aims In the present study, a series of ureas and sulfamides derived from 1-aminotetralins were synthesized. For this purpose, urea and sulfamide analogues were …
Number of citations: 17 www.sciencedirect.com

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